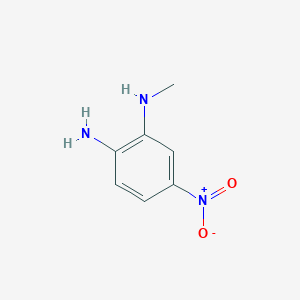

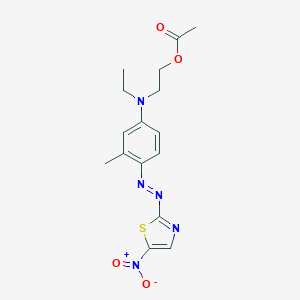

N2-Methyl-4-nitro-1,2-benzenediamine

Descripción general

Descripción

Métodos De Preparación

La síntesis de CPP-115 implica varios pasos, comenzando con la preparación del anillo de ciclo pentano y la introducción del grupo difluorometileno. La ruta sintética generalmente involucra el uso de varios reactivos y catalizadores para lograr la estereoquímica y los grupos funcionales deseados. Los métodos de producción industrial para CPP-115 no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala .

Análisis De Reacciones Químicas

CPP-115 sufre varios tipos de reacciones químicas, incluidas las reacciones de hidrólisis y sustitución. Una reacción notable es la hidrólisis catalizada por GABA-AT del grupo difluorometileno a un ácido carboxílico, con la pérdida concomitante de dos iones fluoruro y la conversión de la coenzima a piridoxamina 5'-fosfato . Esta reacción es crucial para la inactivación de GABA-AT y el consiguiente aumento de los niveles de GABA en el cerebro .

Aplicaciones Científicas De Investigación

CPP-115 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como herramienta para estudiar la inhibición de GABA-AT y la modulación de los niveles de GABA. En biología y medicina, CPP-115 se está investigando por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos y psiquiátricos, como la epilepsia, el síndrome de Tourette y la adicción a las drogas . Su capacidad para aumentar los niveles de GABA lo convierte en un candidato prometedor para estas afecciones .

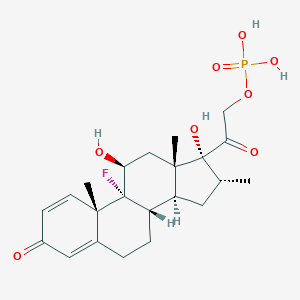

Mecanismo De Acción

El mecanismo de acción de CPP-115 implica la inactivación irreversible de GABA-AT, lo que lleva a niveles elevados de GABA en el cerebro . GABA-AT es una enzima dependiente de piridoxal 5'-fosfato (PLP) que degrada el GABA. Cuando CPP-115 se une a GABA-AT, sufre una serie de reacciones que dan como resultado la hidrólisis del grupo difluorometileno y la formación de un complejo estrechamente unido con la enzima . Esta inactivación evita la degradación del GABA, aumentando así su concentración en el cerebro .

Comparación Con Compuestos Similares

CPP-115 se compara a menudo con la vigabatrina, otro inactivador de GABA-AT utilizado para el tratamiento de la epilepsia y los espasmos infantiles . Se ha demostrado que CPP-115 es 187 veces más potente que la vigabatrina . Otros compuestos similares incluyen varios derivados de fluoro isosteviol, que se han investigado por sus interacciones con GABA-AT . El grupo difluorometileno único de CPP-115 y su alta potencia lo convierten en un destacado entre estos compuestos .

Propiedades

IUPAC Name |

2-N-methyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNGTTDFLMOBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620764 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95576-84-4 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

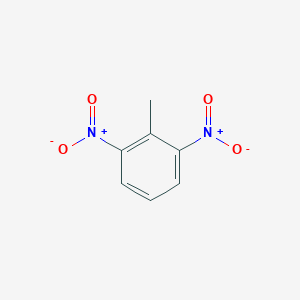

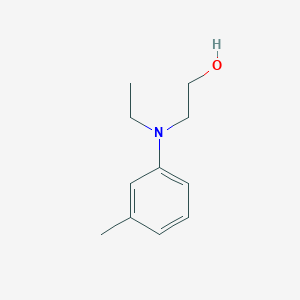

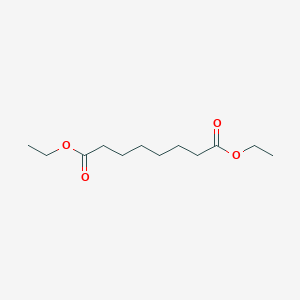

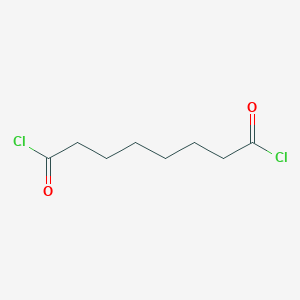

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)